1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one is a complex organic compound that features a unique imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one typically involves the incorporation of amino esters as a chiral pool and mild intramolecular cyclization to form the pyrazine ring . The key steps include:
Starting Materials: Meldrum’s acid and amino esters.
Cyclization: Intramolecular cyclization under mild conditions to form the imidazo[1,5-a]pyrazine core.
Functionalization: Incorporation of various substituents at different stages of the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a carbonyl group can produce an alcohol.
Scientific Research Applications
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one exerts its effects involves interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyrazine core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-imidazo[1,5-a]pyrazine-8-ones:
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with valuable applications in organic synthesis and pharmaceutical chemistry.
Uniqueness
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups. This combination of functional groups and the imidazo[1,5-a]pyrazine core provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-19-8-6-16(7-9-19)12-20(17-4-2-1-3-5-17)21(26)23-10-11-24-15-22-13-18(24)14-23/h1-9,13,15,20,25H,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEILTJRABVNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1C(=O)C(CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.